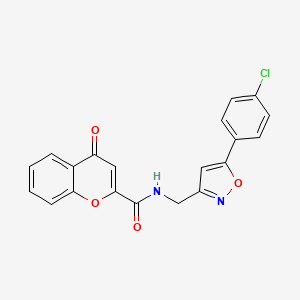

![molecular formula C9H7F4NO2 B2386651 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1270316-02-3](/img/structure/B2386651.png)

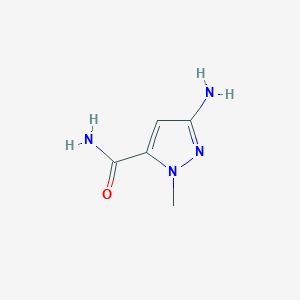

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is a type of amino acid derivative . It has a linear formula of FC6H3(CF3)CH2CO2H . This compound is a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid consists of a benzene ring substituted with a fluoro group and a trifluoromethyl group . The benzene ring is connected to an acetic acid moiety through a methylene group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.14 . Its melting point is between 113-116 °C . The compound’s linear formula is FC6H3(CF3)CH2CO2H .Scientific Research Applications

- Amino acids and their derivatives, including 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, have been studied as ergogenic supplements. These compounds influence anabolic hormone secretion, fuel supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .

- 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid can serve as a reactant in the preparation of phenylboronic catechol esters. These esters act as promising anion receptors for polymer electrolytes .

- The compound has been utilized in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation reactions .

- Researchers have employed 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid in site-selective Suzuki-Miyaura arylation reactions .

- The compound plays a role in catalytic protodeboronation of alkyl boronic esters, leading to formal anti-Markovnikov alkene hydromethylation .

Ergogenic Supplements

Anion Receptors for Polymer Electrolytes

Rhodium-Catalyzed Arylation

Site-Selective Suzuki-Miyaura Arylation

Hydromethylation and Total Synthesis

Leukotriene B4 Receptor Agonists

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

Mechanism of Action

Target of Action

The primary target of 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is Glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter in the central nervous system .

Mode of Action

As a derivative of Glycine, 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid interacts with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Pathways

As a derivative of glycine, it may be involved in the pathways where glycine acts as a neurotransmitter or a precursor for other bioactive molecules .

Pharmacokinetics

It is soluble in dmso at a concentration of 10 mg/ml , which suggests it could have good bioavailability.

Result of Action

The compound’s action results in a range of physiological effects, including influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Action Environment

The action, efficacy, and stability of 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid can be influenced by various environmental factors. For instance, the compound’s solubility can be significantly impacted by the hygroscopic nature of DMSO . Additionally, factors such as temperature, pH, and the presence of other substances can also affect its action and stability.

properties

IUPAC Name |

2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKIJBKEZHNBGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)

![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)

![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)

![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)

![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)

![1-(indolin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2386588.png)

amine hydrochloride](/img/structure/B2386591.png)